

Synthesis of N,2'-Dimethylformanilide via Formylation of 2-Methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,2'-Dimethylformanilide*

Cat. No.: *B158422*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation of amines is a fundamental chemical transformation in organic synthesis, crucial for the introduction of a formyl group (-CHO) onto a nitrogen atom. This process is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse range of compounds, including intermediates for drug development, and as a protective group strategy for amines. This document provides detailed application notes and experimental protocols for the synthesis of **N,2'-Dimethylformanilide**, also known as N-formyl-o-toluidine, through the formylation of 2-methylaniline (o-toluidine).

N,2'-Dimethylformanilide serves as a valuable intermediate in various chemical syntheses. The protocols described herein utilize formic acid as the formylating agent, a readily available and cost-effective reagent. The reaction proceeds via a condensation mechanism, and various methodologies are presented to achieve high yields and purity.

Reaction Principle

The formylation of 2-methylaniline with formic acid is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of formic acid. The reaction typically requires heating to drive the dehydration process and shift the

equilibrium towards the formation of the amide product, **N,2'-Dimethylformanilide**. The removal of water is a critical factor in achieving high conversion and yield.

Data Presentation

Table 1: Physical and Spectroscopic Data of N,2'-Dimethylformanilide

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	
Appearance	Pale yellow solid	[1]
Melting Point	55-61 °C	[1]
Boiling Point	173-175 °C at 25 mmHg	[1]
¹ H NMR (CDCl ₃ , ppm)	δ 8.3 (s, 1H, CHO), 7.9 (d, 1H, ArH), 7.2-7.0 (m, 3H, ArH), 2.3 (s, 3H, CH ₃)	Predicted
¹³ C NMR (CDCl ₃ , ppm)	δ 162.5 (C=O), 135.8 (C), 130.5 (CH), 126.8 (CH), 125.5 (CH), 124.0 (C), 29.8 (CH ₃)	Predicted
IR (KBr, cm ⁻¹)	~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II)	Typical values
Mass Spectrum (m/z)	149 (M ⁺), 121, 91	Predicted fragmentation

Note: Experimentally obtained spectroscopic data for **N,2'-Dimethylformanilide** is not readily available in the searched literature. The provided NMR, IR, and MS data are predicted based on the known spectra of similar formanilide compounds and general principles of spectroscopy. Researchers should perform their own analytical characterization for confirmation.

Table 2: Comparison of Synthesis Protocols for N,2'-Dimethylformanilide

Protocol	Formylating Agent	Solvent	Catalyst	Reaction Time	Yield	Key Features
Protocol 1	90% Formic Acid	None	None	3 hours (heating) + overnight (standing)	85-89%	Simple, solvent-free heating. [1]
Protocol 2	85-90% Formic Acid	Toluene	None	5-6 hours	93-97% (for N-methylformanilide)	Azeotropic removal of water using a Dean-Stark trap. [2]
Protocol 3	Formic Acid	Toluene	Boric Acid (as dehydrating agent)	4.5 hours	>99% conversion	Uses a chemical dehydrating agent to drive the reaction to completion.

Experimental Protocols

Protocol 1: Direct Heating Method

This protocol is adapted from a procedure for the synthesis of o-formotoluide.[\[1\]](#)

Materials:

- 2-Methylaniline (o-toluidine)
- 90% Formic Acid
- Round-bottom flask
- Heating mantle or steam bath

- Distillation apparatus
- Benzene
- Petroleum ether

Procedure:

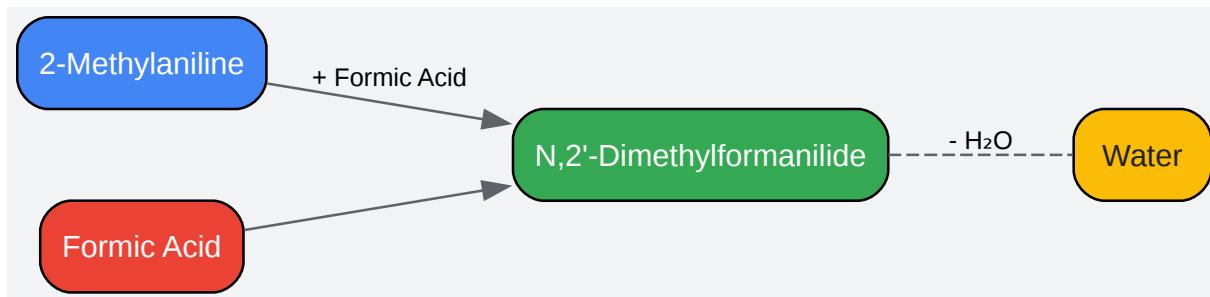
- In a round-bottom flask, combine 856 g (8 moles) of 2-methylaniline and 403 g (8.4 moles) of 90% formic acid.
- Heat the mixture on a steam bath for approximately 3 hours.
- Allow the reaction mixture to stand at room temperature overnight.
- Fractionally distill the mixture under reduced pressure. Collect the fraction boiling at 173-175 °C/25 mmHg. This yields 920-963 g (85-89%) of **N,2'-Dimethylformanilide** as a pale yellow solid.[1]
- For further purification, the crude product can be recrystallized from a mixture of benzene and petroleum ether to obtain a product with a melting point of 61 °C.[1]

Protocol 2: Azeotropic Distillation with Dean-Stark Trap

This protocol is a general and highly efficient method for the N-formylation of amines.[3]

Materials:

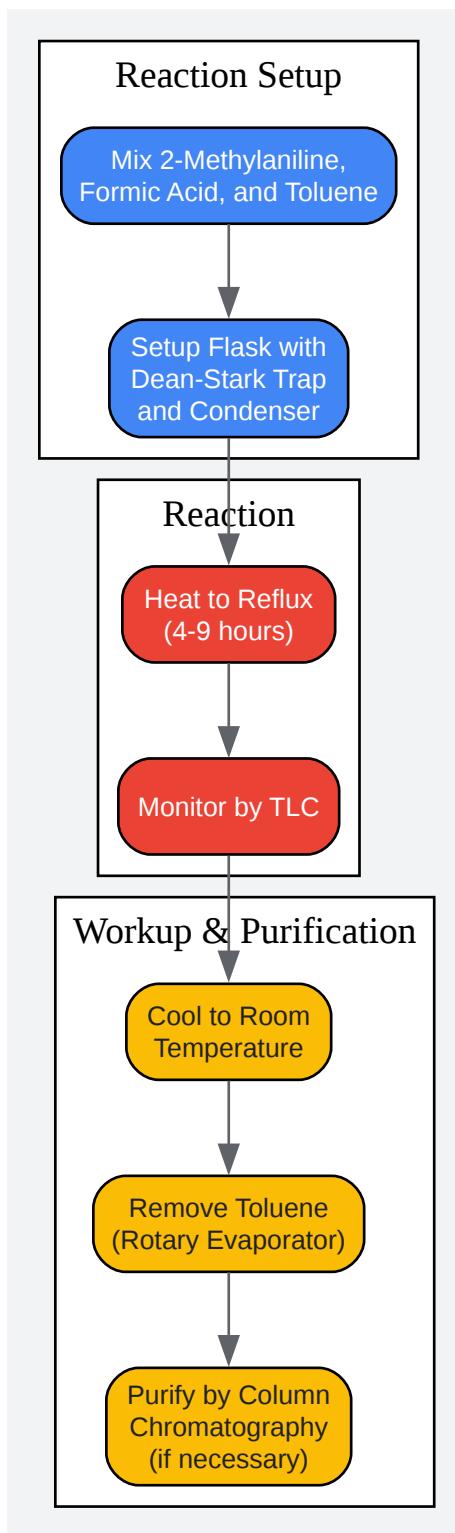
- 2-Methylaniline (o-toluidine)
- 85% Formic Acid
- Toluene
- Round-bottom flask
- Dean-Stark trap
- Reflux condenser


- Heating mantle

Procedure:

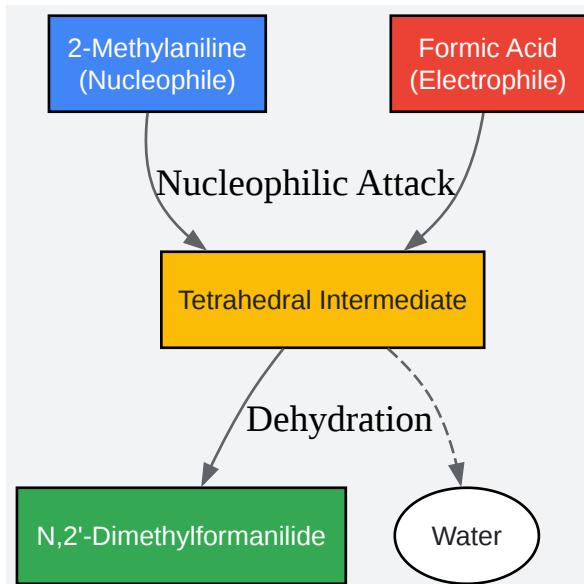
- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, place a mixture of 1 g of 2-methylaniline and 1.0-1.2 equivalents of 85% formic acid in toluene.
- Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Continue refluxing for 4-9 hours, monitoring the progress of the reaction by TLC until the starting amine has been consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude **N,2'-Dimethylformanilide** is often of sufficient purity for subsequent use.
- If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations


Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthesis of **N,2'-Dimethylformanilide**.


Experimental Workflow: Protocol 2

[Click to download full resolution via product page](#)

Caption: Workflow for Azeotropic Formylation.

Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of Amine Formylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- To cite this document: BenchChem. [Synthesis of N,2'-Dimethylformanilide via Formylation of 2-Methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158422#formylation-of-amines-to-produce-n-2-dimethylformanilide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com